Isoquinoline-4-carbothioamide

IMPDH inhibition Immunosuppression Nucleotide biosynthesis

Researchers studying IMPDH2-dependent purine biosynthesis often lack well-characterized chemical probes with balanced potency and metabolic stability. Isoquinoline-4-carbothioamide (CAS 435271-32-2) directly addresses this gap. • Validated IMPDH2 inhibitor: Ki = 240-440 nM, enabling graded enzyme modulation without full immunosuppressive effects. • Metabolically robust: Thioamide isostere resists peptidase/esterase hydrolysis, improving in vivo half-life of derived compounds versus carboxamide analogs. • Enhanced membrane permeability: Computed XLogP3 of 1.6 (vs. ~0.8 for the oxo analog) facilitates passive diffusion for intracellular target engagement. Supplied at ≥95% purity with full analytical documentation. Ideal for fragment-based drug discovery, scaffold-hopping campaigns, and chemical biology probe development.

Molecular Formula C10H8N2S
Molecular Weight 188.25 g/mol
CAS No. 435271-32-2
Cat. No. B1629524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline-4-carbothioamide
CAS435271-32-2
Molecular FormulaC10H8N2S
Molecular Weight188.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC=C2C(=S)N
InChIInChI=1S/C10H8N2S/c11-10(13)9-6-12-5-7-3-1-2-4-8(7)9/h1-6H,(H2,11,13)
InChIKeySUWLHYGPNPIKPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinoline-4-carbothioamide (CAS 435271-32-2): A Thioamide-Containing Isoquinoline Building Block with Documented IMPDH Inhibitory Activity


Isoquinoline-4-carbothioamide (CAS 435271-32-2) is a heterocyclic building block characterized by an isoquinoline core bearing a primary thioamide (-C(=S)NH2) substituent at the 4-position [1]. This sulfur-containing analog of isoquinoline-4-carboxamide exhibits distinct physicochemical properties, including a molecular weight of 188.25 g/mol and a computed XLogP3 of 1.6, which differentiates it from its oxygen counterpart [1]. The compound has been evaluated as an inhibitor of inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in purine nucleotide biosynthesis, with reported Ki values in the sub-micromolar range [2].

Why Isoquinoline-4-carbothioamide Cannot Be Simply Replaced by Its Carboxamide Analog: Key Functional and Pharmacological Distinctions


Direct substitution of isoquinoline-4-carbothioamide with its oxygen-containing analog, isoquinoline-4-carboxamide (CAS 7114-81-0), is not pharmacologically equivalent. The replacement of the thioamide sulfur with oxygen results in a significant shift in physicochemical properties, including a decrease in molecular weight (172.18 vs. 188.25 g/mol) and a reduction in lipophilicity (computed XLogP3: ~0.8 vs. 1.6) [1]. More critically, the sulfur atom in the thioamide group alters the compound's enzyme inhibition profile. While isoquinoline-4-carbothioamide demonstrates measurable inhibition of IMPDH2 (Ki = 240–440 nM) [2], the carboxamide analog has not been reported as an IMPDH inhibitor in the same assays. Furthermore, the thioamide functional group is recognized as a metabolically more stable isostere of the amide, often resisting hydrolysis by peptidases and esterases, which can impact the pharmacokinetic behavior of derived drug candidates [3]. These distinctions underscore that the thioamide moiety is not a trivial substitution but a deliberate design choice with tangible consequences for target engagement and metabolic fate.

Quantitative Differentiation of Isoquinoline-4-carbothioamide: Comparative Evidence for Informed Procurement and Selection


IMPDH2 Inhibition Potency: Isoquinoline-4-carbothioamide vs. Mycophenolic Acid (MPA)

Isoquinoline-4-carbothioamide inhibits inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 240–440 nM, as reported in BindingDB assays [1]. In contrast, the clinically used IMPDH inhibitor mycophenolic acid (MPA) exhibits a Ki of approximately 10–30 nM under comparable assay conditions [2]. This represents a 10- to 40-fold difference in potency.

IMPDH inhibition Immunosuppression Nucleotide biosynthesis

Physicochemical Property Differentiation: Isoquinoline-4-carbothioamide vs. Isoquinoline-4-carboxamide

Replacement of the carboxamide oxygen with sulfur results in a measurable increase in molecular weight (188.25 g/mol vs. 172.18 g/mol) and a substantial shift in computed lipophilicity (XLogP3: 1.6 vs. 0.8) [1]. This change in physicochemical profile is a direct consequence of the sulfur atom's larger atomic radius and different electronic properties compared to oxygen.

Lipophilicity Molecular weight Drug-likeness

Thioamide Functional Group: A Metabolically Stable Amide Isostere with Documented Advantages

The thioamide group (-C(=S)NH2) in isoquinoline-4-carbothioamide functions as a sulfur-containing isostere of the common carboxamide (-C(=O)NH2) [1]. In medicinal chemistry, thioamides are increasingly recognized for their enhanced resistance to enzymatic hydrolysis by peptidases and esterases, a property that can significantly extend the half-life of peptide-based and small-molecule therapeutics [1].

Bioisostere Metabolic stability Drug design

Optimal Application Scenarios for Isoquinoline-4-carbothioamide Based on Verified Differential Evidence


Tool Compound for Studying IMPDH2 Biology Without Complete Enzyme Suppression

Given its moderate IMPDH2 inhibitory potency (Ki = 240–440 nM) relative to potent clinical immunosuppressants like mycophenolic acid [1], isoquinoline-4-carbothioamide is ideally suited as a chemical probe for investigating IMPDH2 function in cellular models where partial enzyme inhibition is desired. This allows researchers to explore the graded effects of IMPDH2 modulation on purine biosynthesis and cellular proliferation without inducing the full immunosuppressive or cytotoxic effects associated with more potent inhibitors [2].

Building Block for Synthesis of Thioamide-Containing Drug Candidates with Enhanced Metabolic Stability

The presence of the metabolically robust thioamide group makes isoquinoline-4-carbothioamide a privileged building block for medicinal chemistry [3]. Incorporating this scaffold into larger molecular architectures can confer increased resistance to hydrolytic degradation, thereby improving the in vivo half-life of derived compounds. This is particularly valuable in the design of orally bioavailable therapeutics where amide bond cleavage is a known liability [3].

Lipophilic Scaffold for Optimizing Membrane Permeability in Early-Stage Drug Discovery

With a computed XLogP3 of 1.6—significantly higher than its carboxamide analog—isoquinoline-4-carbothioamide offers a moderately lipophilic core that can enhance passive diffusion across biological membranes [4]. In early-stage drug discovery programs targeting intracellular enzymes or receptors, this property can be exploited to improve cellular uptake and achieve higher intracellular concentrations, making it a strategic choice for fragment-based or scaffold-hopping campaigns .

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